molecular formula C40H53N7O5S2 B6597714 (1,3-thiazol-5-yl)methyl N-[(2S,5S)-5-[(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanamido]-1,6-diphenylhexan-2-yl]carbamate CAS No. 2230789-82-7

(1,3-thiazol-5-yl)methyl N-[(2S,5S)-5-[(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanamido]-1,6-diphenylhexan-2-yl]carbamate

Cat. No. B6597714
CAS RN: 2230789-82-7
M. Wt: 776.0 g/mol
InChI Key: ZCIGNRJZKPOIKD-UEMWQVMZSA-N
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Description

(1,3-thiazol-5-yl)methyl N-[(2S,5S)-5-[(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanamido]-1,6-diphenylhexan-2-yl]carbamate is a useful research compound. Its molecular formula is C40H53N7O5S2 and its molecular weight is 776.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1,3-thiazol-5-yl)methyl N-[(2S,5S)-5-[(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanamido]-1,6-diphenylhexan-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-thiazol-5-yl)methyl N-[(2S,5S)-5-[(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanamido]-1,6-diphenylhexan-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Thiazole derivatives, such as the one , are often synthesized and analyzed for their structural complexity and potential reactivity. The preparation of thiazol-5-ylmethyl derivatives has been explored through various synthetic routes, including the application of Isayama–Mukaiyama cobalt-catalyzed hydroperoxysilylation for the preparation of hydroperoxide impurities of related compounds like ritonavir (Gazal et al., 2016). These studies contribute to our understanding of chemical synthesis techniques and provide insights into the chemical behavior of thiazole derivatives.

Pharmacophore Modeling and Drug Design

Research into thiazole derivatives has also included their potential applications in pharmacophore modeling and drug design. For instance, thiazole compounds have been identified as promising candidates against targets like the NSP15 of SARS-CoV-2 through high throughput computational screening and structural dynamics approaches (Batool et al., 2020). Such studies highlight the utility of thiazole derivatives in developing novel therapeutic agents against emerging viral pathogens.

Quantum Chemical Calculations and Antioxidant Properties

The investigation of thiazole derivatives extends into the quantum chemical analysis and their antioxidant properties. QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholin-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives has shown that molecular descriptors like polarization, dipole moment, and lipophilicity significantly influence antioxidant activity (Drapak et al., 2019). These findings contribute to the design of new potential antioxidants based on thiazole scaffolds.

Biological Activity and Drug Discovery

Additionally, thiazole derivatives are explored for their biological activities, including antimicrobial, antitumor, and antifilarial properties. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate has shown notable activity in inhibiting leukemia cell proliferation and demonstrated in vivo antifilarial activity (Kumar et al., 1993). Such studies underscore the potential of thiazole derivatives in the development of new therapeutic agents.

properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,5S)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIGNRJZKPOIKD-UEMWQVMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@@H](CC[C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8SF9Nfu3QD

CAS RN

2230789-82-7
Record name Cobicistat, (S,S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230789827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COBICISTAT, (S,S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SF9NFU3QD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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